

Application Notes and Protocols for [18F]fallypride PET Imaging in Rodent Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fallypride

Cat. No.: B043967

[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [18F]fallypride for Positron Emission Tomography (PET) imaging of dopamine D2/D3 receptors in rodent models. The protocols detailed below are synthesized from established methodologies to ensure reproducibility and accuracy in preclinical research.

Introduction

[18F]fallypride is a high-affinity and selective antagonist for dopamine D2 and D3 receptors, making it an invaluable radiotracer for in vivo imaging studies using PET.^{[1][2][3]} Its application in rodent models allows for the non-invasive quantification and longitudinal monitoring of D2/D3 receptor availability and occupancy in various neurological and psychiatric disorders, as well as for assessing the pharmacodynamics of novel therapeutic agents. These protocols outline the necessary steps for animal preparation, radiotracer administration, PET data acquisition, and subsequent analysis for both rats and mice.

Quantitative Data Summary

The following tables summarize key quantitative parameters for [18F]fallypride PET scans in rodent models, compiled from various studies.

Table 1: Radiotracer Administration in Rats

Parameter	Value	Species/Strain	Reference
Mean Injected Dose (MBq)	23.44 ± 1.75	Wistar Rat	[2]
24.52 ± 2.48	Wistar Rat	[2]	
22.99 ± 2.50	Wistar Rat	[2]	
28 - 37	Rat	[4]	
28.4 ± 3.5	Sprague-Dawley Rat	[5]	
Injection Route	Intravenous (tail vein)	Rat	[2] [4] [6]
Specific Activity (GBq/ μmol)	> 74 MBq/nmol	[4]	

Table 2: Radiotracer Administration in Mice

Parameter	Value	Species/Strain	Reference
Injected Dose Range (MBq)	3.5 - 17	NMRI Mouse	[7]
Injected Dose (MBq)	3.7	Mouse	[8]
Injection Route	Intravenous (tail vein)	Mouse	[7] [8]
Specific Activity (GBq/ μmol)	50 - 140	NMRI Mouse	[7]

Table 3: PET Imaging and Analysis Parameters

Parameter	Value	Species	Reference
Anesthesia	1.5-2.5% Isoflurane	Mouse, Rat	[4] [7]
Scan Duration (Dynamic)	90 - 180 minutes	Rat, Mouse	[2] [4]
Uptake Period (Static)	30 - 60 minutes	Rat	[1] [9]
Reference Region	Cerebellum	Rat	[2]
Kinetic Model	Simplified Reference Tissue Model 2 (SRTM2)	Rat	[2]
Reconstruction Algorithm	2D/3D Ordered Subsets Expectation Maximization (OSEM)	Rat, Mouse	[2] [6]

Experimental Protocols

I. Animal Preparation

- Acclimatization: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the imaging study to minimize stress.
- Fasting: To reduce variability in radiotracer uptake, it is recommended to fast rodents for 2-12 hours before the scan.[\[4\]](#)[\[9\]](#)[\[10\]](#) Ensure free access to water.
- Catheterization (Optional but Recommended): For reliable intravenous administration, especially for dynamic scanning, place a catheter in the lateral tail vein of the animal prior to the experiment. This can be done under light, brief anesthesia.
- Anesthesia:
 - Induce anesthesia using 2.5-4% isoflurane in oxygen.[\[4\]](#)[\[7\]](#)
 - Maintain anesthesia throughout the duration of the scan with 1.5-2.5% isoflurane.[\[4\]](#)[\[7\]](#)

- Monitor the animal's vital signs (respiratory rate, temperature) throughout the procedure. Maintain body temperature using a heating pad or lamp.

II. Radiotracer Administration

- Dose Preparation: The typical injected dose of [18F]**fallypride** ranges from 3.5-17 MBq for mice and 21-37 MBq for rats.[2][4][7] The final dose should be adjusted based on the specific activity of the radiotracer and the sensitivity of the PET scanner.
- Administration:
 - Administer the [18F]**fallypride** as a bolus injection via the lateral tail vein.[2][4][7]
 - The injection volume should be kept low (e.g., < 200 μ L for mice) to avoid hydrodynamic effects.[7]
 - For dynamic scanning, start the PET acquisition simultaneously with the injection.[2]

III. PET Scan Acquisition

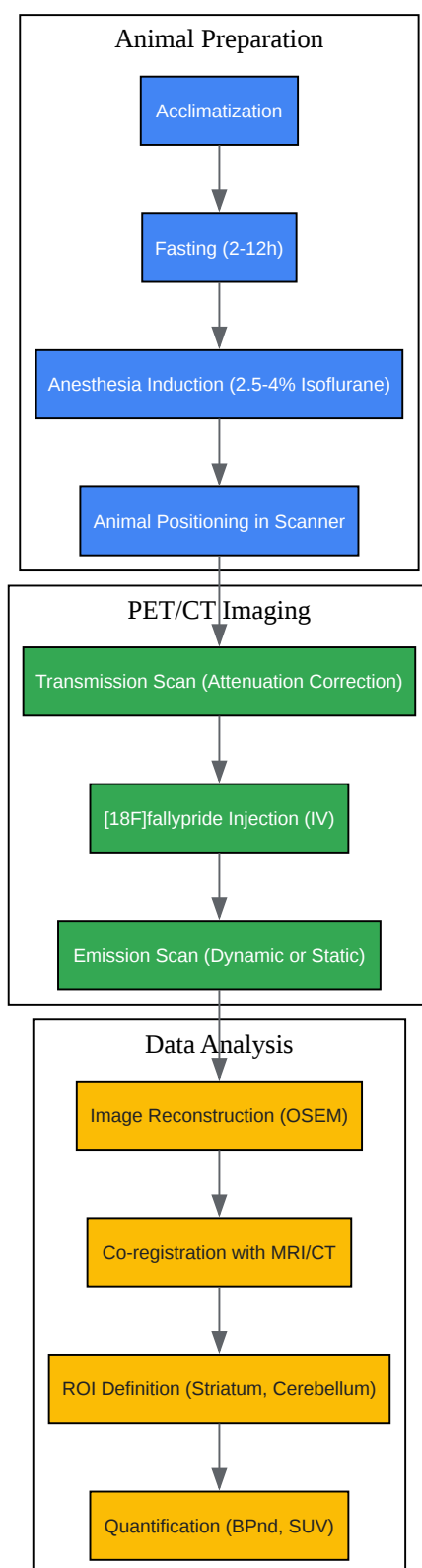
- Animal Positioning: Place the anesthetized animal on the scanner bed, ensuring the head is centered in the field of view (FOV).[2] A stereotaxic holder can be used to minimize head motion.
- Transmission Scan: Perform a transmission scan (e.g., using a ^{57}Co point source) for attenuation and scatter correction of the emission data.[4] This is typically done before the tracer injection.
- Emission Scan:
 - Dynamic Acquisition: Acquire data in list mode for 90-120 minutes immediately following radiotracer injection.[2][7] The data can be subsequently framed into a series of time-varying images (e.g., 6×10 s, 8×30 s, 5×300 s, 5×1800 s).[2]
 - Static Acquisition: Alternatively, allow for an uptake period of 55-60 minutes after injection before starting a static scan of 10-60 minutes.[1][6][9]

- Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm, such as 2D or 3D Ordered Subsets Expectation Maximization (OSEM), including corrections for decay, attenuation, and scatter.[\[2\]](#)[\[4\]](#)

IV. Data Analysis

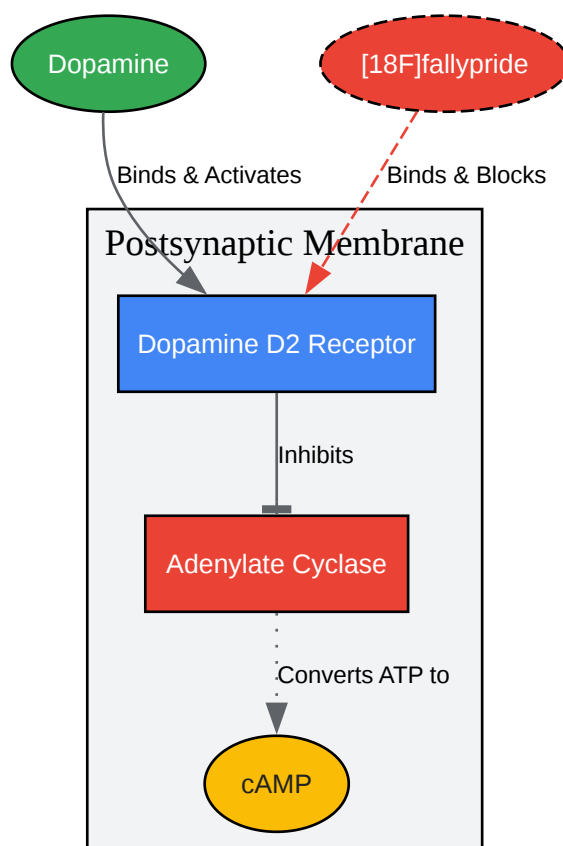
- Image Co-registration: For accurate anatomical localization, co-register the PET images with a corresponding magnetic resonance imaging (MRI) or computed tomography (CT) scan of the animal's brain.[\[2\]](#) An anatomical atlas can also be used.[\[11\]](#)
- Region of Interest (ROI) Definition: Draw ROIs on the co-registered anatomical images for key brain regions, including the striatum (caudate-putamen), and a reference region devoid of D2/D3 receptors, such as the cerebellum.[\[2\]](#)
- Time-Activity Curve (TAC) Generation: For dynamic scans, extract the mean radioactivity concentration within each ROI for each time frame to generate TACs.
- Quantification:
 - Binding Potential (BP_{nd}): Use a kinetic model, such as the Simplified Reference Tissue Model 2 (SRTM2), with the cerebellum as the reference region to estimate the non-displaceable binding potential (BP_{nd}) of [¹⁸F]**fallypride** in the target regions.[\[2\]](#)
 - Standardized Uptake Value (SUV): For static scans, calculate the SUV by normalizing the tissue radioactivity concentration to the injected dose and body weight. Ratios of target regions to the cerebellum can also be determined.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for [18F]**fallypride** PET imaging in rodents.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [18F]fallypride dopamine D2 receptor studies using delayed microPET scans and a modified Logan plot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [18F]fallypride-PET/CT Analysis of the Dopamine D2/D3 Receptor in the Hemiparkinsonian Rat Brain Following Intrastriatal Botulinum Neurotoxin A Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Striatal and Extrastriatal microPET Imaging of D2/D3 Dopamine Receptors in Rat Brain with [18F]Fallypride and [18F]Desmethoxyfallypride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Evaluation of the early response and mechanism of treatment of Parkinson's disease with L-dopa using 18F-fallypride micro-positron emission tomography scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis and biological evaluation of 18F-Norfallypride in the rodent brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Three-dimensional atlas system for mouse and rat brain imaging data [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for [18F]fallypride PET Imaging in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043967#18f-fallypride-pet-scan-protocol-in-rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com